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molecular formula C10H19NO2 B8598580 Tert-butyl 3-amino-4-methylpent-2-enoate CAS No. 87512-33-2

Tert-butyl 3-amino-4-methylpent-2-enoate

Cat. No. B8598580
M. Wt: 185.26 g/mol
InChI Key: HAXGJIVYWJPSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05424274

Procedure details

Through a solution of 240 g of t-butyl isobutyrylacetate in 500 ml of methanol was passed 70 g of ammonia in 2 hours, maintaining the temperature at below 25° C. The resulting solution was sitrred at room temperature for 18 hours, after which the methanol was removed in vacuo. Methylene chloride was added and the suspension was filtered. The filtrate was concentrated on a rotary evaporator to give 180 g t-butyl 3-amino-4-methyl-2-pentenoate as an oil.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])(=O)[CH:2]([CH3:4])[CH3:3].[NH3:14]>CO>[NH2:14][C:1]([CH:2]([CH3:4])[CH3:3])=[CH:6][C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
C(C(C)C)(=O)CC(=O)OC(C)(C)C
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at below 25° C
CUSTOM
Type
CUSTOM
Details
after which the methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
Methylene chloride was added
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC(=CC(=O)OC(C)(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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